1-(5-Méthyl-2-pyridinyl)pipérazine

Vue d'ensemble

Description

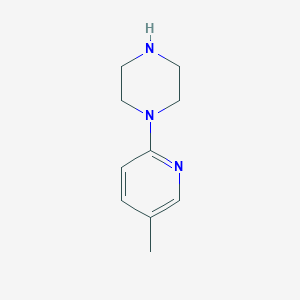

1-(5-Methyl-2-pyridinyl)piperazine is a heterocyclic organic compound with the molecular formula C₁₀H₁₅N₃. It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a 5-methyl-2-pyridinyl group. This compound is known for its significant biological and pharmacological activities, making it a valuable molecule in medicinal chemistry .

Applications De Recherche Scientifique

1-(5-Methyl-2-pyridinyl)piperazine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.

Mécanisme D'action

Target of Action

The primary targets of 1-(5-Methyl-2-pyridinyl)piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various physiological processes. The H3R is predominantly expressed in the central nervous system and regulates the release of histamine and other neurotransmitters. The σ1R is a chaperone protein that modulates ion channels and receptors, influencing cellular differentiation, survival, and synaptic plasticity .

Mode of Action

1-(5-Methyl-2-pyridinyl)piperazine interacts with its targets, H3R and σ1R, acting as an antagonist . This means it binds to these receptors and blocks their function. The antagonistic action on H3R inhibits the release of histamine, thereby modulating neurotransmission. On σ1R, it prevents the receptor’s influence on ion channels and other receptors .

Biochemical Pathways

The biochemical pathways affected by 1-(5-Methyl-2-pyridinyl)piperazine are primarily those involving histamine and sigma-1 receptor signaling. By blocking H3R, it disrupts the normal feedback mechanism for histamine release, potentially altering various physiological responses such as sleep-wake cycles, food intake, cognition, and pain perception. Its antagonistic action on σ1R can influence numerous cellular processes, including calcium signaling and cellular differentiation .

Result of Action

The molecular and cellular effects of 1-(5-Methyl-2-pyridinyl)piperazine’s action are primarily due to its antagonistic effects on H3R and σ1R. By blocking these receptors, it can modulate neurotransmission and cellular signaling, potentially influencing a range of physiological processes and behaviors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-pyridinyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 6-chloro-3-methylpyridine with piperazine in the presence of a base. The reaction is typically carried out under reflux conditions for several days, followed by purification using silica gel chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of 1-(5-Methyl-2-pyridinyl)piperazine may involve large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Methyl-2-pyridinyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: N-oxides of 1-(5-Methyl-2-pyridinyl)piperazine.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted pyridinyl piperazine derivatives.

Comparaison Avec Des Composés Similaires

- 1-(2-Pyridinyl)piperazine

- 1-(6-Methylpyridin-2-yl)piperazine

- 1-(4-Pyridinyl)piperazine

Comparison: 1-(5-Methyl-2-pyridinyl)piperazine is unique due to the specific positioning of the methyl group on the pyridinyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct molecule in medicinal chemistry .

Activité Biologique

1-(5-Methyl-2-pyridinyl)piperazine, also known as MPP, is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural properties, which enable it to interact with various biological targets, particularly in the central nervous system (CNS). This article aims to explore the biological activity of MPP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(5-Methyl-2-pyridinyl)piperazine can be represented as follows:

- Molecular Formula : C₉H₁₄N₂

- Molecular Weight : 150.22 g/mol

The compound features a piperazine ring substituted with a 5-methyl-2-pyridyl group, contributing to its lipophilicity and ability to cross the blood-brain barrier.

1-(5-Methyl-2-pyridinyl)piperazine exhibits several mechanisms of action that contribute to its biological activity:

- Serotonin Receptor Modulation : MPP has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction is crucial for its anxiolytic and antidepressant effects.

- Dopamine Receptor Activity : The compound also affects dopamine receptors, which may play a role in its potential use for treating disorders such as schizophrenia and Parkinson's disease .

- Antioxidant Properties : Preliminary studies suggest that MPP possesses antioxidant properties, which could mitigate oxidative stress in neurodegenerative conditions .

1. Antidepressant Effects

Research indicates that MPP may have antidepressant-like effects in animal models. In a study utilizing the forced swim test (FST) and tail suspension test (TST), administration of MPP significantly reduced immobility time, suggesting an antidepressant effect comparable to established SSRIs.

2. Anxiolytic Properties

In addition to its antidepressant potential, MPP demonstrated anxiolytic effects in the elevated plus maze (EPM) test. Animals treated with MPP showed increased time spent in open arms, indicating reduced anxiety levels.

3. Neuroprotective Effects

Studies have indicated that MPP may exert neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. This suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Clinical Findings

Several case studies have highlighted the therapeutic potential of MPP:

- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder (GAD) showed significant improvements in anxiety scores after treatment with MPP over eight weeks. The results indicated better tolerability compared to traditional benzodiazepines.

- Case Study 2 : In a cohort of patients with treatment-resistant depression, adjunctive therapy with MPP led to notable improvements in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS).

Table 1: Summary of Biological Activities of MPP

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anxiolytic | Interaction with GABAergic systems | |

| Neuroprotective | Antioxidant properties |

Table 2: Case Studies Involving MPP

| Study Type | Findings | References |

|---|---|---|

| Clinical Trial | Significant reduction in anxiety symptoms | |

| Depression Study | Improvement in HDRS scores |

Propriétés

IUPAC Name |

1-(5-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRKPHJFMGUXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467197 | |

| Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104395-86-0 | |

| Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.